molecular formula C19H42O5Si B8375026 11,11-Dimethoxyundecyltriethoxysilane

11,11-Dimethoxyundecyltriethoxysilane

Cat. No. B8375026
M. Wt: 378.6 g/mol
InChI Key: LAJPMLLRVZLZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442823B2

Procedure details

36.39 g of 11,11-dimethoxyundec-1-ene (7) obtained above in the first stage (170 mmol) are dissolved in 31.025 g of 97% triethoxysilane (34.86 ml, 183 mmol, 1.08 eq.). Subsequently, 0.424 g (0.45 mmol, 0.0026 eq.) of Karstedt catalyst is added very slowly. After stirring at ambient temperature for 3 hours, the crude reaction product is purified by distillation to give 41.88 g of a colorless liquid (yield of 65%) melting at a temperature of 115°-120° C. (at a pressure of 10−2 mm of mercury).
Quantity
36.39 g
Type
reactant
Reaction Step One
Quantity
34.86 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Karstedt catalyst
Quantity
0.424 g
Type
catalyst
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:14][CH3:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13].[CH2:16]([O:18][SiH:19]([O:23][CH2:24][CH3:25])[O:20][CH2:21][CH3:22])[CH3:17]>>[CH3:15][O:14][CH:3]([O:2][CH3:1])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][Si:19]([O:23][CH2:24][CH3:25])([O:20][CH2:21][CH3:22])[O:18][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
36.39 g
Type
reactant
Smiles
COC(CCCCCCCCC=C)OC
Step Two
Name
Quantity
34.86 mL
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Three
Name
Karstedt catalyst
Quantity
0.424 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude reaction product
DISTILLATION
Type
DISTILLATION
Details
is purified by distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(CCCCCCCCCC[Si](OCC)(OCC)OCC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 41.88 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.